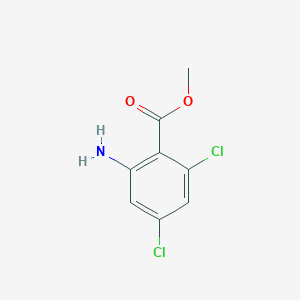

Methyl 2-amino-4,6-dichlorobenzoate

Description

Historical Development of Substituted Benzoate (B1203000) Esters in Chemical Synthesis

Substituted benzoate esters are a class of organic compounds that have played a significant role in the advancement of chemical synthesis for over a century. Their development is intrinsically linked to the progress of esterification reactions, most notably the Fischer-Speier esterification discovered in 1895, which provided the first catalytic method for synthesizing esters from carboxylic acids and alcohols. researchgate.netmdpi.com This foundational reaction opened the door for the synthesis of a vast array of benzoate esters with diverse functionalities.

Early research focused on the synthesis and characterization of simple benzoate esters, which found use as flavoring agents, perfumes, and solvents. researchgate.netresearchgate.net As synthetic methodologies became more sophisticated, chemists began to explore the introduction of various substituents onto the benzene (B151609) ring, leading to the development of substituted benzoate esters with a wide range of chemical and physical properties. These modifications allowed for the fine-tuning of the molecule's reactivity and its application in different areas of chemical synthesis.

The introduction of functional groups like halogens, nitro groups, and amino groups further expanded the utility of benzoate esters. nih.govresearchgate.net These substituted compounds serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. For instance, the development of solid acid catalysts, such as those based on zirconium, has offered more environmentally friendly and reusable alternatives to traditional acid catalysts like sulfuric acid for the synthesis of methyl benzoate compounds. mdpi.com Furthermore, enzymatic catalysis using lipases has emerged as a green alternative for the synthesis of esters, offering high selectivity and mild reaction conditions. nih.gov

Structural Significance and Functional Group Analysis of Methyl 2-amino-4,6-dichlorobenzoate

The structure of this compound is characterized by a benzene ring substituted with four different functional groups: a methyl ester group (-COOCH₃), an amino group (-NH₂), and two chlorine atoms (-Cl). The specific arrangement of these groups at positions 1, 2, 4, and 6 of the benzene ring imparts distinct chemical properties and reactivity to the molecule.

The presence of the electron-withdrawing chlorine atoms at the ortho and para positions relative to the ester group, and at the meta and para positions relative to the amino group, significantly influences the electron density distribution within the aromatic ring. This electronic effect modulates the reactivity of the functional groups. The amino group, being an electron-donating group, activates the ring towards electrophilic substitution, while the chlorine atoms and the methyl ester group are deactivating.

The interplay of these electronic effects, along with steric hindrance from the substituents, governs the molecule's role in chemical reactions. The amino group can act as a nucleophile or a base, while the ester group is susceptible to hydrolysis or transesterification. The chlorine atoms can participate in nucleophilic aromatic substitution reactions under specific conditions.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇Cl₂NO₂ |

| Monoisotopic Mass | 218.98538 Da |

| Predicted XlogP | 2.9 |

This data is sourced from PubChem. uni.lu

Overview of Research Trajectories for Halogenated Amino Benzoates

Research into halogenated amino benzoates has been driven by their potential applications as intermediates in the synthesis of biologically active compounds and functional materials. The introduction of halogen atoms into the structure of amino benzoates can significantly alter their physical, chemical, and biological properties.

One major research trajectory focuses on the synthesis of novel halogenated amino benzoates and their derivatives. nih.govresearchgate.net This includes the development of efficient and selective halogenation and amination methods for aromatic rings. The resulting compounds are often used as building blocks in combinatorial chemistry to generate libraries of molecules for high-throughput screening in drug discovery programs. For example, halogenated benzoate derivatives of altholactone (B132534) have been synthesized and shown to possess improved anti-fungal activity. nih.gov

Another significant area of research involves the investigation of the biological activities of halogenated amino benzoates. Studies have shown that the presence and position of halogen atoms can influence the antimicrobial, antifungal, and antitumor properties of these compounds. nih.govresearchgate.net For instance, research on halogenated amino acids, which are related building blocks, indicates that halogenation can enhance proteolytic stability and bioactivity. nih.gov

Furthermore, the unique electronic and structural features of halogenated amino benzoates make them interesting candidates for materials science applications. Their ability to form specific intermolecular interactions, such as hydrogen bonds and halogen bonds, can be exploited in the design of liquid crystals, polymers, and other functional materials.

Scope and Significance of Academic Research on this compound

Academic research on this compound, while not as extensive as for some other substituted benzoates, is primarily focused on its utility as a synthetic intermediate. The compound serves as a precursor for the synthesis of more complex heterocyclic compounds and other substituted aromatic molecules.

One area of investigation involves its use in the synthesis of molecules with potential biological activity. The combination of the amino, chloro, and ester functionalities provides multiple reaction sites for further chemical modification. For instance, the related compound 2-amino-4,6-dichlorophenol (B1218851) is a known intermediate in the production of dyes and other fine chemicals. google.comchemicalbook.com

The structural properties of this compound itself, including its crystal structure and spectroscopic characteristics, are also of academic interest. nih.govresearchgate.net Understanding these properties provides insight into the molecule's conformation and intermolecular interactions, which can inform its application in synthesis and materials science. While specific studies on this compound are limited, research on analogous compounds, such as methyl 2,4-dichlorobenzoate (B1228512) and 2-amino-4,6-dichlorobenzoic acid, provides a framework for understanding its potential reactivity and applications. epa.govsigmaaldrich.comnih.govchemspider.com

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-4,6-dichlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2NO2/c1-13-8(12)7-5(10)2-4(9)3-6(7)11/h2-3H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOHZHUZBACNRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1Cl)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60494284 | |

| Record name | Methyl 2-amino-4,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147494-04-0 | |

| Record name | Methyl 2-amino-4,6-dichlorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147494040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-amino-4,6-dichlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60494284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-4,6-dichlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-AMINO-4,6-DICHLOROBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG7WE4F74G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Methyl 2 Amino 4,6 Dichlorobenzoate and Its Analogs

Precursor Synthesis and Derivatization Routes to Methyl 2-amino-4,6-dichlorobenzoate

The synthesis of this compound can be approached from several starting points, primarily involving the sequential introduction of the amino, chloro, and methyl ester functionalities onto a benzene (B151609) ring. The key precursor is often 2-amino-4,6-dichlorobenzoic acid. sigmaaldrich.comclearsynth.com

Esterification Strategies for Substituted Aminodichlorobenzoic Acids

A primary and direct route to this compound is the esterification of its corresponding carboxylic acid, 2-amino-4,6-dichlorobenzoic acid. sigmaaldrich.com This transformation is typically achieved through Fischer-Speier esterification, where the carboxylic acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.

In a related synthesis of methyl 2-aminobenzo[d]thiazole-6-carboxylate, a precursor acid was effectively converted to its methyl ester using H₂SO₄ in methanol, highlighting a common and effective strategy for this type of transformation. nih.gov The efficiency of the esterification can be influenced by factors such as reaction temperature, catalyst concentration, and the removal of water as a byproduct.

Regioselective Chlorination Approaches in Benzoate (B1203000) Synthesis

An alternative synthetic strategy involves introducing the chlorine atoms at a specific stage of the synthesis. This can be done by the regioselective chlorination of an appropriate precursor, such as methyl 2-aminobenzoate. However, direct chlorination of unprotected anilines or their derivatives can be challenging due to the activating nature of the amino group, which can lead to multiple products. nih.gov

Research into the chlorination of 4-aminobenzoic acid and its methyl ester has shown that controlling the reaction conditions is crucial for achieving the desired substitution pattern. researchgate.net For instance, chlorination of 4-acetylaminobenzoic acid, a protected form of the amine, followed by saponification, can direct the chlorination to specific positions. researchgate.net Another approach involves the use of copper(II) chloride (CuCl₂), which has been found to be an effective reagent for the para-chlorination of unprotected anilines, often mediated by the oxidation of the aniline (B41778) by Cu(II) followed by chloride addition. nih.gov Utilizing ionic liquids as solvents for such reactions can improve yields and regioselectivity under milder conditions, avoiding the need for supplementary oxygen or gaseous HCl. nih.gov

A hypothetical route could start with methyl 2-aminobenzoate, which would be chlorinated to introduce the two chlorine atoms at the 4 and 6 positions. The challenge lies in achieving this specific regioselectivity over other possible dichlorinated isomers.

Amination Reactions for Halogenated Benzoate Esters

This synthetic route begins with a pre-existing dichlorinated benzoate ring, onto which an amino group is introduced. A plausible starting material would be methyl 2,4-dichlorobenzoate (B1228512) or methyl 2,6-dichlorobenzoate (B1236402). nih.gov The introduction of the amino group can be accomplished through two main pathways:

Nitration followed by Reduction: A common and reliable method involves the nitration of a dichlorobenzoic acid or its ester to introduce a nitro group (—NO₂), which is subsequently reduced to an amino group (—NH₂). For example, 2,6-dichlorobenzoic acid could be nitrated at the 4-position, followed by esterification and then reduction of the nitro group. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) is a standard method for this reduction. nih.gov This approach was successfully used in the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, where a nitro group was reduced to an amine via catalytic hydrogenation. nih.gov

Direct Amination: Modern cross-coupling reactions, such as the Buchwald-Hartwig amination, provide a direct method for forming carbon-nitrogen bonds. This reaction could potentially be used to couple an amine source (like ammonia (B1221849) or a protected equivalent) with a halogenated benzoate ester, such as methyl 2,4,6-trichlorobenzoate. The Buchwald-Hartwig amination has proven effective for coupling amines with aryl chlorides using specialized palladium-N-heterocyclic carbene (NHC) complexes as catalysts. rsc.org Another strategy is the direct amination of γ-halo-β-ketoesters with anilines, which suggests that under the right conditions, a chlorine atom on a benzene ring can be substituted by an amino group. nih.gov

Novel Synthetic Pathways and Green Chemistry Considerations

Emerging synthetic methods aim to improve efficiency, safety, and environmental impact.

Green Solvents: The use of ionic liquids as solvents for halogenation reactions represents a step towards greener chemistry. nih.gov These solvents can enhance reaction rates and selectivity while being non-volatile and recyclable, reducing the need for hazardous organic solvents. nih.gov

Deaminative Chlorination: An unconventional approach involves a deaminative chlorination reaction. A recently developed method uses a pyrylium (B1242799) reagent and a simple chloride source to selectively replace an amino group with a chlorine atom on heteroaromatic rings. nih.gov While demonstrated on heteroaromatics, adapting such a strategy could offer new synthetic routes, potentially starting from a diaminobenzoate precursor.

Catalytic Systems: The development of novel catalysts is central to modern synthesis. For instance, Ni-B/SiO₂ amorphous catalysts have been used for the preparation of the related compound 2-amino-4,6-dichlorophenol (B1218851), suggesting their potential applicability in the synthesis of other aminodichlorobenzenes. google.com Reductive amination using carboxylic acids as electrophiles, mediated by phenylsilane (B129415) and a zinc catalyst, also presents a more redox-economical route compared to traditional methods. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction conditions is critical for maximizing product yield, minimizing side reactions, and ensuring the economic viability of the synthesis. This optimization typically involves a systematic study of various parameters, with catalyst selection being a primary focus.

Catalyst Screening and Performance Evaluation

The choice of catalyst is paramount in several of the synthetic steps discussed. Effective catalyst screening involves evaluating different catalysts for their activity, selectivity, and stability under various conditions.

For Amination/Carbonylation: Palladium-based catalysts are highly effective. For instance, in reactions involving the conversion of a bromo-aniline derivative to a methyl benzoate via carbonylation, Pd(PPh₃)₂X₂ type catalysts have been successfully employed. google.com For direct C-N bond formation via Buchwald-Hartwig amination, specialized Pd-NHC complexes have shown high efficiency, even with unreactive aryl chlorides. rsc.org

For Chlorination: As mentioned, copper(II) halides are effective catalysts for the regioselective chlorination of anilines. nih.gov The performance can be significantly enhanced by the choice of solvent, with ionic liquids showing promise for milder reaction conditions. nih.gov

For Hydrogenation/Reduction: In syntheses involving the reduction of a nitro group to an amine, palladium on carbon (Pd/C) is a widely used and highly efficient hydrogenation catalyst. nih.gov Other catalytic systems for reductive amination include the use of phenylsilane with a zinc acetate (B1210297) catalyst, which allows for the direct conversion of carboxylic acids to amines. nih.gov

The table below summarizes various catalysts and their applications in reactions relevant to the synthesis of this compound.

Table 1: Catalyst Systems in Relevant Synthetic Transformations

| Reaction Type | Catalyst System | Precursor Type | Key Findings & Performance |

|---|---|---|---|

| Carbonylation | Pd(PPh₃)₂X₂ / Base | N-(4-bromo-2-methylphenyl)butanamide | Converts an aryl bromide to a methyl benzoate in the presence of CO and methanol. google.com |

| Chlorination | Copper(II) chloride (CuCl₂) | Unprotected Anilines | Mediates para-chlorination; performance enhanced in ionic liquid solvents. nih.gov |

| Amination (Buchwald-Hartwig) | Dianisole-decorated Pd–NHC complex | Aryl Chlorides | Efficiently catalyzes C-N bond formation with good functional group tolerance. rsc.org |

| Nitro Group Reduction | Palladium on Carbon (Pd/C) | Nitroaromatics | Standard and highly effective catalyst for reduction to amines via catalytic hydrogenation. nih.gov |

| Reductive Amination | Phenylsilane / Zn(OAc)₂ | Carboxylic Acids | Allows for direct conversion of carboxylic acids to amines, offering a redox-economical route. nih.gov |

Solvent Effects and Reaction Medium Engineering

The choice of solvent in the synthesis of this compound is crucial as it not only dissolves the reactants but also significantly influences the reaction kinetics and equilibrium. In the common synthesis method, Fischer-Speier esterification, an excess of an alcohol, typically methanol, serves as both the solvent and a reactant. masterorganicchemistry.comyoutube.comyoutube.com The use of methanol in excess helps to drive the reversible reaction towards the formation of the ester product, in accordance with Le Châtelier's principle. youtube.com

The polarity of the solvent can affect the rate of reaction. For reactions involving polar intermediates, such as the protonated carbonyl group in acid-catalyzed esterification, a polar solvent can stabilize these intermediates, thereby facilitating the reaction. However, in the context of esterification, where water is a byproduct, the solvent's ability to facilitate water removal is also a key consideration. Sometimes, a non-polar co-solvent like toluene (B28343) or hexane (B92381) is used in conjunction with a Dean-Stark apparatus to azeotropically remove water as it is formed, further pushing the equilibrium towards the product. nih.gov

For aminobenzoic acids, the solvent's properties can also influence the reactivity of the starting material. The amino group can be protonated in a highly acidic medium, which can affect its solubility and the electronic nature of the aromatic ring. operachem.com Therefore, the reaction medium must be carefully engineered to ensure both sufficient reactivity and favorable reaction equilibrium. In some cases, for less reactive carbonyl compounds, more polar solvents have been observed to lead to slower reaction kinetics. nih.gov

Temperature and Pressure Dependencies in Synthesis

Temperature plays a critical role in the synthesis of this compound. Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. chemicalbook.com The Fischer-Speier esterification is commonly carried out under reflux conditions, which maintains a constant temperature at the boiling point of the solvent, typically methanol in this case. masterorganicchemistry.compatsnap.comyoutube.com Heating the reaction mixture to reflux, often for several hours, ensures that the system reaches equilibrium, maximizing the yield of the ester. youtube.comsciencemadness.org For instance, a general procedure for the synthesis of methyl aminobenzoates involves refluxing the corresponding aminobenzoic acid in methanol with a catalyst for 24 hours.

While atmospheric pressure is commonly employed for this type of synthesis, pressure can be a variable to consider, particularly in industrial-scale production. Performing the reaction under elevated pressure can increase the boiling point of the solvent, allowing for higher reaction temperatures and potentially faster reaction rates. However, for laboratory-scale synthesis of this compound, reactions are typically conducted at atmospheric pressure due to the simplicity of the setup. It is worth noting that some processes for purifying halogenated aromatic compounds involve recrystallization under pressure, which can enhance the solubility of the compound in the chosen solvent.

Advanced Purification and Isolation Techniques in Chemical Synthesis

Following the synthesis, the crude product contains unreacted starting materials, the catalyst, and byproducts. Therefore, advanced purification techniques are necessary to isolate this compound in high purity.

Chromatographic Methods for High Purity Product Isolation

Column chromatography is a widely used and effective technique for the purification of organic compounds like this compound. nih.gov This method separates compounds based on their differential adsorption onto a stationary phase, typically silica (B1680970) gel, and their solubility in a mobile phase.

For the purification of methyl aminobenzoates, a common mobile phase system is a mixture of n-hexane and ethyl acetate. The polarity of the eluent is critical and is often optimized to achieve the best separation. A less polar solvent system will generally result in a slower elution of the more polar compounds. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC). Once the desired compound is eluted, the solvent is evaporated to yield the purified product. High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical quantification and preparative purification of the final product, often employing a C18 column with a mobile phase such as a mixture of methanol and an aqueous buffer. google.com

Crystallization Techniques for Compound Refinement

Crystallization is a fundamental technique for the purification of solid organic compounds and is often used after chromatographic separation to achieve the highest possible purity. The process involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals, while impurities tend to remain in the solution.

The choice of solvent is critical for successful crystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For halogenated aromatic compounds, a variety of solvents such as toluene, dichloromethane, chloroform, and various alcohols can be considered. google.com The final crystals are then collected by filtration, washed with a small amount of cold solvent to remove any remaining impurities, and dried.

Different crystallization techniques can be employed, including slow evaporation of the solvent, vapor diffusion, and solvent layering, to obtain high-quality crystals. chemicalbook.com For instance, slow evaporation involves dissolving the compound in a solvent and allowing the solvent to evaporate slowly, leading to the gradual formation of crystals.

Reaction Mechanisms and Transformational Chemistry of Methyl 2 Amino 4,6 Dichlorobenzoate

Reactivity of the Amino Functionality

The amino group (-NH₂) in Methyl 2-amino-4,6-dichlorobenzoate is a potent activating group, significantly influencing the chemical behavior of the aromatic ring and participating in various nucleophilic and electrophilic reactions.

Electrophilic Aromatic Substitution Reactions on the Amino Group

The amino group in anilines is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.orgbyjus.comchemistrysteps.com This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing the electron density at the ortho and para positions. byjus.com However, in this compound, the positions ortho and para to the amino group are already substituted with chloro and methoxycarbonyl groups. The remaining unsubstituted position (C5) is meta to the amino group.

Due to the strong activating nature of the amino group, electrophilic substitution could potentially occur at the C5 position, although this would be electronically disfavored compared to ortho/para positions. The two chlorine atoms are deactivating groups, further reducing the reactivity of the ring towards electrophilic attack.

To control the reactivity of the amino group and prevent side reactions, it can be acetylated to form an acetanilide. libretexts.orgmsu.edu This transformation attenuates the activating influence of the amino group, making it less susceptible to overreaction and oxidation. libretexts.orgmsu.edu The acetyl group can be later removed by hydrolysis to regenerate the amino group. libretexts.org

Nucleophilic Substitution Reactions Involving the Amino Group

The amino group itself can act as a nucleophile, participating in substitution reactions. quora.com Common reactions include alkylation and acylation.

N-Alkylation: The nitrogen atom of the amino group can attack an alkyl halide, leading to the formation of N-alkylated products. This reaction is a common method for the synthesis of secondary and tertiary amines. acs.org The reaction proceeds via a nucleophilic attack of the amine on the alkylating agent. Over-alkylation to form tertiary amines and even quaternary ammonium (B1175870) salts can be a significant side reaction. The use of specific catalysts and reaction conditions, such as ionic liquids, can improve the selectivity towards mono-alkylation.

| Reactant | Alkylating Agent | Product |

| Aniline (B41778) | Benzyl (B1604629) alcohol | N-benzylaniline |

| Substituted anilines | Alkyl, allyl, benzyl halides | N-alkyl-substituted anilines |

This table illustrates the general principle of N-alkylation of anilines with various alkylating agents.

N-Acylation: The amino group readily reacts with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations. For instance, aniline reacts with acetic anhydride (B1165640) to form acetanilide. byjus.com This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon of the acylating agent.

Diazotization and Subsequent Transformations

Aryl amines can be converted to aryl diazonium salts through a process called diazotization. wikipedia.orgquora.com This reaction involves treating the amine with a source of nitrous acid, typically sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid, at low temperatures (0-5 °C). libretexts.org The resulting diazonium salt is a versatile intermediate that can be transformed into a wide variety of functional groups through Sandmeyer and related reactions. wikipedia.orglibretexts.orgorganic-chemistry.org

The Sandmeyer reaction utilizes copper(I) salts as catalysts to replace the diazonium group with halides (Cl, Br) or cyanide (CN). wikipedia.orgnih.gov For example, treatment of a benzenediazonium (B1195382) chloride with copper(I) chloride yields chlorobenzene. wikipedia.org This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. quora.com

Other transformations of diazonium salts include:

Replacement by iodide: Reaction with potassium iodide. organic-chemistry.org

Replacement by fluoride: The Balz-Schiemann reaction, which uses tetrafluoroborate (B81430) ions (BF₄⁻). libretexts.org

Replacement by hydroxyl: Heating the diazonium salt in water.

Replacement by hydrogen: Reduction with hypophosphorous acid (H₃PO₂). libretexts.org

These reactions provide synthetic routes to a wide range of substituted aromatic compounds that may not be accessible through direct electrophilic substitution. libretexts.org

Reactions at the Ester Group

The methyl ester group (-COOCH₃) in this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to hydrolysis or transesterification.

Hydrolysis Mechanisms under Acidic and Basic Conditions

Ester hydrolysis is the cleavage of an ester into a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic. A water molecule then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After proton transfer and elimination of methanol (B129727), the carboxylic acid is formed. quora.comuomustansiriyah.edu.iq The reaction is reversible. uomustansiriyah.edu.iq

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon of the ester, forming a tetrahedral intermediate. quora.com This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give a carboxylate salt. quora.com This process is essentially irreversible because the final deprotonation step drives the equilibrium forward. The carboxylic acid can be obtained by subsequent acidification. quora.com

The hydrolysis of sterically hindered esters, such as those with substituents in the ortho positions, can be significantly slower. rsc.orgarkat-usa.org The presence of the ortho-chloro and amino groups in this compound would likely hinder the approach of the nucleophile to the ester carbonyl, making hydrolysis more difficult compared to unhindered esters. rsc.org High-temperature water or non-aqueous basic conditions can be employed to facilitate the hydrolysis of such hindered esters. rsc.orgarkat-usa.org

| Ester | Condition | Product |

| Methyl 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoate | NaOH, H₂O, Methanol, Reflux | 2-(2,3,5-trimethoxy-4-methyl-benzoyl)-benzoic acid |

| Methyl benzoates | High-temperature water (250-300 °C) | Benzoic acids |

| Sterically hindered esters | NaOH in MeOH/CH₂Cl₂ | Carboxylic acids |

This table provides examples of hydrolysis conditions for different methyl esters.

Transesterification Reactions and Their Applications

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. ucla.edu For this compound, this would involve reacting it with a different alcohol (R'-OH) to produce a new ester (2-amino-4,6-dichlorobenzoyl-OR') and methanol.

The reaction can be catalyzed by either acids (e.g., sulfuric acid) or bases (e.g., sodium alkoxide). ucla.edu The mechanism is similar to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is an equilibrium process, and an excess of the reactant alcohol is often used to drive the reaction to completion. ucla.edu

Transesterification is a widely used industrial process, for example, in the production of biodiesel. researchgate.net In a laboratory setting, it can be used to synthesize a variety of esters from a common starting material. Catalysts such as zinc compounds and titanates have also been employed for transesterification reactions. google.comresearchgate.net

| Starting Ester | Alcohol | Catalyst | Product Ester |

| Methyl benzoate (B1203000) | Ethanol | Sulfuric acid | Ethyl benzoate |

| Methyl benzoate | Menthol | Zinc compound | Menthyl benzoate |

| Crude methyl benzoate | Benzyl alcohol | Titanate | Benzyl benzoate |

This table showcases various examples of transesterification reactions.

Reduction of the Ester to Alcohol Functionality

The ester functional group in this compound can be reduced to a primary alcohol, yielding (2-amino-4,6-dichlorophenyl)methanol. This transformation is typically accomplished using powerful reducing agents capable of reducing esters, which are generally less reactive than ketones or aldehydes.

Lithium aluminum hydride (LiAlH₄) is a strong and effective reagent for this purpose. masterorganicchemistry.com The reaction mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the methoxy (B1213986) group (-OCH₃) to form an aldehyde. The resulting aldehyde is immediately reduced further by another equivalent of hydride to a primary alkoxide. A final workup step with an aqueous acid protonates the alkoxide to yield the final product, (2-amino-4,6-dichlorophenyl)methanol. masterorganicchemistry.comorgsyn.org

Due to its high reactivity, LiAlH₄ must be used in anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether, and the reaction is typically followed by a careful quenching and aqueous workup procedure. orgsyn.org While sodium borohydride (B1222165) (NaBH₄) is a common reducing agent, it is generally not strong enough to reduce esters efficiently under standard conditions. masterorganicchemistry.com

The resulting amino alcohol is a valuable building block for the synthesis of various heterocyclic compounds and other complex molecules. For instance, (2-aminophenyl)methanols can be used in cascade reactions with aldehydes to synthesize 2-substituted quinazolines. organic-chemistry.org

Reactions of the Dichlorinated Aromatic Ring

The two chlorine atoms on the aromatic ring are key sites for a variety of chemical transformations, enabling the introduction of new substituents and the formation of complex molecular architectures.

Nucleophilic Aromatic Substitution on the Chlorine Atoms

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace one or both chlorine atoms with a nucleophile. The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org

In this compound, the ester group (-COOCH₃) is electron-withdrawing, while the amino group (-NH₂) is electron-donating. The chlorine at the C4 position is para to the amino group and meta to the ester, while the chlorine at the C6 position is ortho to both the amino and ester groups. The activating effect of an electron-withdrawing group is necessary to overcome the high energy barrier for breaking the ring's aromaticity. libretexts.orgyoutube.com The reaction proceeds via an addition-elimination mechanism where the nucleophile first attacks the carbon bearing the halogen, forming the resonance-stabilized Meisenheimer complex, followed by the departure of the chloride ion to restore aromaticity. libretexts.org

The regioselectivity of the substitution—whether the C4 or C6 chlorine reacts preferentially—is influenced by the interplay of electronic and steric effects from the existing substituents. In related systems like 2,4-dichloroquinazoline, nucleophilic attack by amines occurs selectively at the C4 position, which is attributed to electronic factors. mdpi.com Similar selectivity can be anticipated for this compound, although specific outcomes depend on the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the chlorine atoms on this compound serve as effective handles for these transformations. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often requiring more specialized catalysts or harsher conditions. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net The general catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the catalyst. uwindsor.ca For dichlorinated substrates, mono- or di-substituted products can be obtained by controlling the stoichiometry of the reagents. The reaction of 2,6-dichloropyridine (B45657) with p-methoxyphenylboronic acid demonstrates the feasibility of Suzuki coupling on similar dichlorinated rings. researchgate.net

Heck Reaction: The Heck reaction couples the aryl halide with an alkene to form a substituted alkene. organic-chemistry.orgdiva-portal.org The mechanism involves oxidative addition of the aryl chloride to the palladium catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond and subsequent β-hydride elimination to release the product. diva-portal.org The choice of catalyst, often a palladium complex with phosphine (B1218219) ligands, and base is critical for achieving good yields, especially with less reactive aryl chlorides. rug.nl

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org The reaction is highly valuable for the synthesis of arylalkynes. The regioselectivity in dichlorinated systems can be high; for example, the Sonogashira coupling of 4,6-dichloro-2-pyrone shows a strong preference for reaction at the C6 position. nih.gov A similar regiochemical preference could be explored for this compound.

| Reaction | Coupling Partner | Key Reagents | General Product |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ (Boronic Acid) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Substituted Biaryl |

| Heck | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | Arylalkyne |

Electroreduction Pathways and Dechlorination Mechanisms

The electrochemical reduction of halogenated aromatic compounds provides a method for selective dehalogenation. In the case of this compound, electroreduction can lead to the stepwise removal of the chlorine atoms. Research on the related compound, methyl 2,6-dichlorobenzoate (B1236402), shows that the first dechlorination step occurs selectively at the 2-position. smolecule.com This suggests that for this compound, one of the chlorine atoms would be removed preferentially.

The general mechanism involves the transfer of electrons from the cathode to the molecule, forming a radical anion. This intermediate can then lose a chloride ion to form an aryl radical. The aryl radical is then further reduced and protonated by the solvent or electrolyte to yield the monochlorinated product. The specific potential at which reduction occurs and the regioselectivity of the dechlorination are influenced by the electronic environment of the C-Cl bonds. The presence of the amino and ester groups will modulate the reduction potentials of the C4 and C6 positions. Studies on halogenated anilines show that such electrochemical methods can be highly selective. acs.orgacs.org

Oxidation Reactions of the Aromatic System

The oxidation of this compound can occur at either the amino group or the aromatic ring itself. Anilines are generally susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.org

The electro-oxidation of halogenated anilines has been studied, revealing complex reaction pathways. nih.gov The oxidation process can lead to the formation of radical cations, which can then dimerize or react with other species in the solution. The presence of halogens can influence the reaction, as the rejected halide ions can be oxidized to form halogens, which may then substitute the starting material or the dimerized products, leading to higher halogenated species. nih.gov The amino group can also be oxidized to nitroso, nitro, or azo functionalities, or it can mediate the polymerization of the aniline units.

Intramolecular Cyclization and Heterocycle Formation Strategies

The ortho-amino-ester functionality present in this compound is a classic precursor for synthesizing fused heterocyclic systems, particularly quinazolinones. google.com These reactions typically involve an initial reaction at the amino group followed by an intramolecular cyclization onto the ester carbonyl.

A common strategy is the condensation of the anthranilate derivative with a reagent that provides the remaining atoms for the new ring. For example, reaction with an acid chloride (R-COCl) would first form an N-acyl intermediate. Subsequent heating, often in the presence of an acid or base catalyst, promotes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the ester carbonyl, with the elimination of methanol, to form a quinazolinone. google.com Similarly, reacting anthranilic acids (or their esters) with reagents like potassium cyanate (B1221674) can lead to the formation of quinazoline (B50416) diones. google.com

These cyclization strategies are highly valuable in medicinal chemistry, as the quinazoline and quinazolinone scaffolds are considered "privileged structures" found in numerous biologically active compounds. mdpi.comnih.gov The chlorine atoms at the 4- and 6-positions of the starting material become substituents on the resulting heterocyclic product, offering points for further synthetic diversification.

Computational and Theoretical Studies on Methyl 2 Amino 4,6 Dichlorobenzoate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties of a molecule, which in turn govern its reactivity. For a molecule like Methyl 2-amino-4,6-dichlorobenzoate, with its combination of electron-donating (amino) and electron-withdrawing (dichloro, methyl ester) groups, these calculations provide invaluable insights.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, positing that the majority of chemical reactions are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The energy and spatial distribution of these orbitals are critical in predicting a molecule's susceptibility to electrophilic and nucleophilic attack.

For this compound, the HOMO is expected to be primarily localized on the benzene (B151609) ring and the amino group, reflecting the electron-donating nature of the amino substituent. The LUMO, conversely, would likely be distributed over the benzene ring and the electron-withdrawing methyl ester and chloro substituents. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.

While specific calculated values for this compound are not available, studies on related 2-aminobenzoic acid derivatives using Density Functional Theory (DFT) have shown that the HOMO-LUMO energy gap is significantly influenced by the nature and position of substituents. mdpi.com For instance, the introduction of electron-withdrawing groups generally lowers the energy of the LUMO, making the molecule a better electron acceptor.

Table 1: Representative Frontier Molecular Orbital Energies for a Structurally Similar Compound (e.g., a substituted aminobenzoate) based on DFT Calculations.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted aminobenzoates. They are not the calculated values for this compound.

Electrostatic Potential Surface Mapping

Electrostatic Potential (ESP) surface mapping is a powerful visualization tool that illustrates the charge distribution within a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue denotes regions of positive potential (electron-poor, susceptible to nucleophilic attack). youtube.com

For this compound, the ESP map would be expected to show a region of high negative potential around the oxygen atoms of the carbonyl group and a lesser negative potential around the nitrogen atom of the amino group. The hydrogen atoms of the amino group and the regions around the chlorine atoms would likely exhibit a positive potential. This information is crucial for predicting intermolecular interactions, such as hydrogen bonding, and the initial sites of reaction.

Studies on similar molecules like aniline (B41778) and its halogenated derivatives confirm these general trends, showing distinct regions of positive and negative potential that guide their chemical behavior. researchgate.netresearchgate.net

Bond Dissociation Energy and Reaction Energy Profile Calculations

Bond Dissociation Energy (BDE) is the enthalpy change required to homolytically cleave a bond. youtube.com Theoretical calculations of BDEs can provide insights into the relative strengths of different bonds within a molecule and predict which bonds are most likely to break during a chemical reaction. For this compound, the BDEs of the C-N, C-Cl, and various C-C and C-H bonds would be of particular interest.

Theoretical studies on halo-heterocycles have shown that BDEs of carbon-halogen bonds are influenced by the nature of the ring and other substituents. nih.gov Similarly, calculations on amino compounds have been used to determine C-NH2 bond dissociation energies. researchgate.net While specific data for the title compound is unavailable, it can be inferred that the C-Cl bonds will be weaker than the C-C bonds of the aromatic ring.

Reaction energy profile calculations map the energy changes that occur as reactants are converted into products, passing through transition states. These profiles are essential for understanding reaction mechanisms and kinetics. For a potential reaction involving this compound, such as a nucleophilic substitution, DFT calculations could be employed to model the energy of reactants, intermediates, transition states, and products.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of a molecule are critical to its properties and biological activity. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted by rotation about single bonds.

Potential Energy Surface Exploration

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By exploring the PES, chemists can identify the most stable conformations (energy minima) and the energy barriers between them (saddle points, corresponding to transition states).

For this compound, the key dihedral angles to consider would be those associated with the rotation of the amino group and the methyl ester group relative to the plane of the benzene ring. The presence of two chlorine atoms ortho to the amino and ester groups, respectively, would introduce significant steric hindrance, likely restricting the rotational freedom of these groups. Theoretical studies on N-methyl azapeptide derivatives have demonstrated the utility of generating PES by rotating key dihedral angles to understand conformational preferences. nih.gov

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. Theoretical calculations of vibrational frequencies can aid in the assignment of experimental spectra and provide a deeper understanding of the molecular structure and bonding.

DFT calculations are widely used to predict the vibrational spectra of molecules. researchgate.netresearchgate.net For this compound, these calculations would predict the frequencies and intensities of characteristic vibrational modes, such as the N-H stretching of the amino group, the C=O stretching of the ester, and the C-Cl stretching vibrations. Comparing these calculated spectra with experimental data can confirm the molecular structure. Studies on substituted benzoic acids and dichloropyridines have shown excellent agreement between DFT-calculated and experimental vibrational spectra. youtube.comresearchgate.netsgu.ru

Table 2: Predicted Characteristic Vibrational Frequencies for a Structurally Similar Compound (e.g., a substituted aminobenzoate) based on DFT Calculations.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| N-H Stretch | 3400-3500 |

| C=O Stretch | 1700-1720 |

| C-Cl Stretch | 600-800 |

| Aromatic C-C Stretch | 1400-1600 |

Note: The values in this table are illustrative and based on typical DFT calculations for substituted aminobenzoates and halogenated aromatic compounds. They are not the calculated values for this compound.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in exploring the dynamic nature of molecules and their interactions with their environment. These methods allow for the investigation of phenomena that may be difficult to observe experimentally.

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular interactions.

For this compound, MD simulations can elucidate how individual molecules interact with each other in a condensed phase (liquid or solid) and in solution. The key intermolecular interactions that would be at play include:

Hydrogen Bonding: The amino group (-NH2) can act as a hydrogen bond donor, while the ester carbonyl group (C=O) and the chlorine atoms can act as hydrogen bond acceptors.

Van der Waals Forces: These include dispersion forces and dipole-dipole interactions, which are significant for aromatic systems. The chlorine substituents and the polar ester group contribute to the molecule's dipole moment.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is common in aromatic compounds and influences their packing in the solid state. growingscience.com

Halogen Bonding: The chlorine atoms can participate in halogen bonds, where the halogen atom acts as an electrophilic species. nih.gov

A typical MD simulation protocol would involve:

Defining the force field parameters for the molecule, which describe the potential energy of the system.

Placing the molecules in a simulation box, often with a solvent.

Minimizing the energy of the system to remove any unfavorable starting conformations.

Equilibrating the system at a desired temperature and pressure.

Running the production simulation for a sufficient length of time to sample the relevant molecular motions.

From the simulation trajectory, various properties can be calculated, such as radial distribution functions to describe the local structure and the potential of mean force to quantify the strength of interactions.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It is widely used in drug design to predict the binding mode and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. nih.govresearchgate.net

For this compound, docking studies could be employed to predict its binding affinity to various enzymes or receptors. The process involves:

Obtaining the three-dimensional structure of the target protein, often from experimental sources like the Protein Data Bank.

Generating a 3D conformation of the ligand, this compound.

Using a docking algorithm to explore the possible binding poses of the ligand within the active site of the protein.

Scoring the different poses based on a scoring function that estimates the binding free energy.

The binding affinity is influenced by the same types of intermolecular interactions described in the molecular dynamics section (hydrogen bonds, van der Waals forces, etc.). The specific placement and nature of the substituents on the aromatic ring are critical. For example, the chlorine atoms and the amino and methyl ester groups will have specific steric and electronic effects that dictate the preferred binding orientation.

While specific docking studies on this compound are not prominently featured in the literature, studies on analogous aminobenzoic acid derivatives have demonstrated the utility of this approach in identifying potential biological targets and understanding structure-activity relationships. nih.govresearchgate.nethkbpublications.com For example, docking studies on aminobenzoic acid analogs have been used to predict their binding to enzymes like cholinesterases. researchgate.net The accuracy of binding affinity prediction can be a challenge, and more advanced methods that incorporate protein flexibility, such as iterative linear interaction energy approaches, are being developed. nih.gov The development of deep learning models also shows promise in improving the accuracy of binding affinity predictions. arxiv.orgarxiv.orgbiorxiv.org

Table 1: Key Intermolecular Interactions in Docking Studies

| Interaction Type | Donor/Acceptor on this compound | Potential Protein Residue Interaction |

|---|---|---|

| Hydrogen Bond | -NH2 (donor), C=O (acceptor), Cl (acceptor) | Asp, Glu, Ser, Thr, Asn, Gln, His |

| Hydrophobic | Aromatic ring | Ala, Val, Leu, Ile, Phe, Trp, Pro |

| π-π Stacking | Aromatic ring | Phe, Tyr, Trp, His |

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and predicting the energetics of chemical transformations.

To understand the mechanism of a chemical reaction, it is crucial to identify the transition state, which is the highest energy point along the reaction pathway. princeton.edu Computational methods, particularly those based on quantum mechanics (like Density Functional Theory - DFT), can be used to locate and characterize transition state structures.

For a molecule like this compound, potential reactions could include electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino or ester functional groups. numberanalytics.comlibretexts.org The process of computationally studying such a reaction involves:

Optimizing the geometries of the reactants and products.

Proposing an initial guess for the transition state structure.

Using a transition state optimization algorithm to find the exact saddle point on the potential energy surface.

Performing a frequency calculation to confirm that the structure is a true transition state (it should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate).

Once the transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state connects the desired minima. youtube.com This provides a detailed picture of the geometric changes that occur during the reaction. In some complex reactions, the pathway may split after the transition state, leading to multiple products, a phenomenon known as a post-transition state bifurcation. youtube.com

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Computational models must account for these solvation effects to provide accurate predictions. There are two main approaches to modeling solvation:

Explicit Solvation: This method involves including a large number of individual solvent molecules in the calculation. While this provides a very detailed picture, it is computationally very expensive.

Implicit Solvation (Continuum Models): This is a more common approach where the solvent is treated as a continuous medium with a specific dielectric constant. arxiv.org The solute is placed in a cavity within this continuum. Popular continuum models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). rsc.orgosti.gov

For this compound, the choice of solvent would influence its properties and reactivity. For example, polar solvents would interact strongly with the amino and ester groups, potentially affecting the molecule's conformation and the energetics of a reaction. Studies on related aminobenzoic acids have shown that both general and specific solvent interactions (like hydrogen bonding) can significantly affect their spectroscopic and photophysical properties. rsc.orgnih.gov The development of accurate solvation models is an active area of research in computational chemistry, with efforts to improve the treatment of aspects like cavity formation and dispersion interactions. arxiv.orgarxiv.orgchemrxiv.org

Table 2: Common Solvation Models in Computational Chemistry

| Model Type | Description | Examples |

|---|---|---|

| Explicit | Individual solvent molecules are included in the simulation. | Molecular Dynamics or Monte Carlo simulations with a water box. |

Advanced Characterization and Spectroscopic Analysis of Methyl 2 Amino 4,6 Dichlorobenzoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probes

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure in solution. For Methyl 2-amino-4,6-dichlorobenzoate, ¹H and ¹³C NMR spectroscopy provide initial, yet crucial, data regarding the number and electronic environment of protons and carbon atoms, respectively. nih.govlibretexts.org Aromatic protons typically resonate in the downfield region of the ¹H NMR spectrum, generally between 6.5 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. pressbooks.publibretexts.org The chemical shifts of the aromatic protons in this compound are influenced by the presence of both the electron-donating amino group and the electron-withdrawing chloro and methyl ester groups.

Quantitative ¹H-NMR (q¹H-NMR) can be employed to determine the concentration of the compound and its derivatives in solution, which is particularly useful for monitoring reaction kinetics and metabolic studies. oup.com The integration of proton signals relative to an internal standard allows for precise quantification. oup.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | 110-140 |

| C2 (with NH₂) | - | 110-140 |

| C3 | 6.5-8.0 | 110-140 |

| C4 (with Cl) | - | 110-140 |

| C5 | 6.5-8.0 | 110-140 |

| C6 (with Cl) | - | 110-140 |

| C=O | - | ~167 |

| O-CH₃ | ~3.9 | ~52 |

| NH₂ | Variable | - |

Note: Actual chemical shifts can vary based on solvent and experimental conditions. The ranges provided for aromatic carbons are typical for substituted benzene (B151609) rings. libretexts.org

To overcome the limitations of one-dimensional NMR in complex molecules, multi-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies proton-proton (¹H-¹H) couplings within the molecule. For a derivative of this compound, COSY would reveal correlations between adjacent aromatic protons, helping to confirm their connectivity on the benzene ring. acs.org

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to heteronuclei, most commonly ¹³C. This allows for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. For instance, an HMBC spectrum could show a correlation between the methyl protons of the ester group and the carbonyl carbon, as well as the adjacent aromatic ring carbon. This is crucial for piecing together the molecular framework, especially in highly substituted derivatives. acs.org

These 2D NMR methods are vital for the de novo structure elucidation of novel derivatives or metabolites. nih.gov

Dynamic NMR (DNMR) is a powerful tool for investigating molecular processes that occur on the NMR timescale, such as conformational changes. youtube.com For molecules like this compound, restricted rotation around the C-N bond or the C-C(O) bond could lead to the existence of different conformers in equilibrium.

At low temperatures, the rotation might be slow enough to observe separate signals for each conformer in the NMR spectrum. As the temperature increases, the rate of exchange between conformers also increases, causing the distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to determine the thermodynamic and kinetic parameters of the conformational exchange process. nih.govnih.gov Techniques like Exchange Spectroscopy (EXSY) can be used to identify exchanging sites. youtube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

For this compound, the IR spectrum would exhibit several key absorption bands:

N-H Stretching: The amino group (NH₂) typically shows two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while the methyl C-H stretch will appear just below 3000 cm⁻¹. orgchemboulder.com

C=O Stretching: The carbonyl group of the ester will produce a strong absorption band in the range of 1700-1730 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. pressbooks.publibretexts.org

C-N Stretching: This vibration is usually found in the 1250-1350 cm⁻¹ range.

C-O Stretching: The C-O stretch of the ester group will have a strong band between 1000 and 1300 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations typically occur in the fingerprint region, below 800 cm⁻¹.

The substitution pattern on the aromatic ring can also be inferred from the out-of-plane (oop) C-H bending bands in the 675-900 cm⁻¹ region. orgchemboulder.comthieme-connect.de Raman spectroscopy can provide complementary information, particularly for the non-polar C=C and C-Cl bonds.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (N-H) | Asymmetric & Symmetric Stretch | 3300-3500 | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium-Weak |

| Aliphatic C-H (Methyl) | Stretch | 2850-2960 | Medium |

| Carbonyl (C=O) | Stretch | 1700-1730 | Strong |

| Aromatic C=C | In-ring Stretch | 1450-1600 | Medium-Variable |

| C-N | Stretch | 1250-1350 | Medium |

| C-O (Ester) | Stretch | 1000-1300 | Strong |

| C-Cl | Stretch | < 800 | Medium-Strong |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (220.03 g/mol ). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. libretexts.org This results in a characteristic pattern of peaks at M+, M+2, and M+4, with relative intensities that can confirm the presence of two chlorine atoms. libretexts.org

Common fragmentation pathways for esters include the loss of the alkoxy group (•OCH₃) or the entire ester group. whitman.edulibretexts.org For aromatic esters, cleavage of the bond alpha to the carbonyl group is common, leading to a stable acylium ion. whitman.eduwhitman.edu The presence of the amino and chloro substituents will also influence the fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. nih.govnih.gov This precision allows for the determination of the elemental composition of the parent ion and its fragments. For this compound (C₈H₇Cl₂NO₂), HRMS can distinguish its exact mass (218.9854) from other molecules with the same nominal mass but different elemental formulas. uni.lu This is invaluable for confirming the identity of the compound and its derivatives in complex mixtures, such as in metabolic studies or environmental analysis. nih.govacs.org

Tandem Mass Spectrometry (MS/MS) is a powerful technique for detailed structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides a fragmentation spectrum that is characteristic of the precursor ion's structure.

By analyzing the fragmentation patterns, one can deduce the connectivity of atoms within the molecule. For instance, the loss of specific neutral fragments can indicate the presence of certain functional groups. For aminobenzoic acid derivatives, MS/MS can provide structural information at very low concentration levels. nih.govnih.gov This technique is particularly useful for differentiating between isomers, as they often exhibit distinct fragmentation patterns. morawa.at

Interactive Data Table: Expected Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure/Loss |

| [M-CH₃]⁺ | Loss of a methyl radical |

| [M-OCH₃]⁺ | Loss of a methoxy (B1213986) radical |

| [M-COOCH₃]⁺ | Loss of the methyl ester group |

| [M-Cl]⁺ | Loss of a chlorine atom |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule, as well as how the molecules are arranged in the crystal lattice. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), the principles of its solid-state behavior can be inferred from the analysis of closely related structures. nicesynth-chem.com

For instance, the crystal structure of a derivative, 2-amino-4-(2,3-dichlorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carbonitrile, reveals a complex arrangement of fused rings with the dichlorophenyl group oriented nearly perpendicularly to the plane of the pyran moiety. mdpi.com This highlights how steric and electronic factors govern the conformation of such molecules in the solid state.

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal. For this compound, the primary intermolecular interactions expected to play a significant role are hydrogen bonds, halogen bonds, and π-π stacking interactions.

The amino group (-NH₂) is a potent hydrogen bond donor, while the ester carbonyl group (C=O) and the amino group itself can act as hydrogen bond acceptors. It is anticipated that N-H···O and N-H···N hydrogen bonds would be prominent features in the crystal structure of this compound, similar to those observed in other amino-substituted benzoic acids and their derivatives. mdpi.com For example, in the crystal structure of 2-amino-4-chloropyridinium 4-chlorobenzoate, proton transfer from the carboxylic acid to the aminopyridine nitrogen leads to the formation of a salt with distinct hydrogen bonding patterns. mdpi.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. The existence of polymorphism in aminobenzoic acid derivatives is well-documented. For example, p-aminobenzoic acid is known to exist in at least three polymorphic forms (α, β, and γ), each with a unique arrangement of hydrogen-bonded molecules. nih.govsielc.com

The potential for polymorphism in this compound arises from the possibility of different hydrogen-bonding networks and packing arrangements. The conformational flexibility of the ester group relative to the aromatic ring could also contribute to the formation of different polymorphs. The specific solvent used for crystallization, temperature, and pressure are critical factors that can influence which polymorphic form is obtained. The characterization of potential polymorphs is crucial as their different solid-state behaviors can have significant implications for the handling and reactivity of the compound.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for separating the components of a mixture and for determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly used techniques for the analysis of organic compounds like this compound.

HPLC is a versatile technique for the separation of non-volatile and thermally sensitive compounds. For the analysis of this compound, a reversed-phase HPLC (RP-HPLC) method would typically be employed. In this mode, a non-polar stationary phase (such as C18 or a phenyl-hexyl column) is used with a polar mobile phase. sielc.comepa.gov

A typical mobile phase for the analysis of aromatic amines and their derivatives consists of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with the addition of an acid such as formic acid or phosphoric acid to improve peak shape and resolution. researchgate.netepa.gov The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention time of the compound is a characteristic parameter under a specific set of chromatographic conditions.

The purity of a sample of this compound can be determined by integrating the area of its peak in the chromatogram and comparing it to the total area of all peaks. The presence of impurities would be indicated by the appearance of additional peaks at different retention times. A diode array detector (DAD) or a UV-Vis detector is commonly used for detection, set at a wavelength where the analyte exhibits strong absorbance. For instance, in the analysis of related compounds like 2-amino-4-chlorophenol, a detection wavelength of 280 nm has been used. researchgate.net

Table 1: Illustrative RP-HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Typical Value/Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) or Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid or Phosphoric Acid |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a suitable wavelength (e.g., 220-280 nm) |

| Column Temp. | 25 - 40 °C |

This table presents typical starting conditions for method development for the analysis of aromatic amines and may require optimization for this compound.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. This compound, being a relatively small molecule, is amenable to GC-MS analysis.

In GC, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a capillary column. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z).

The mass spectrum of a compound provides a unique fragmentation pattern, which acts as a "molecular fingerprint." For this compound, the molecular ion peak (M⁺) would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms (with the M+2 peak being approximately 65% of the M⁺ peak and the M+4 peak being about 10%).

Table 2: Predicted and Observed GC-MS Fragmentation Data for Dichlorinated Benzoate (B1203000) Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Observed or Predicted) |

| This compound | C₈H₇Cl₂NO₂ | 220.05 | Predicted: [M]⁺ at 219/221/223, loss of -OCH₃, loss of -COOCH₃ |

| Methyl 2,4-dichlorobenzoate (B1228512) nih.gov | C₈H₆Cl₂O₂ | 205.04 | Observed: [M]⁺ at 204/206/208, 173/175, 145/147 |

| Methyl 2,6-dichlorobenzoate (B1236402) nih.gov | C₈H₆Cl₂O₂ | 205.04 | Observed: [M]⁺ at 204/206/208, 173/175, 147 |

This table compares the expected fragmentation of the target compound with observed data for its isomers to illustrate potential fragmentation pathways.

Applications of Methyl 2 Amino 4,6 Dichlorobenzoate As a Chemical Intermediate and in Advanced Research